6-Chloropurine ribonucleoside
Description
Historical Context and Early Research Significance of Purine (B94841) Analogues
The journey into the significance of 6-chloropurine (B14466) ribonucleoside begins with the broader history of purine analogues. In the mid-20th century, researchers like Nobel Laureates Gertrude Elion and George Hitchings pioneered the study of nucleic acid metabolism, aiming to interfere with the purine pathway to halt the rapid replication of cancer cells and microorganisms. researchgate.net This work led to the development of groundbreaking drugs, including the first clinically useful purine analogue, 6-mercaptopurine (B1684380) (6-MP), which was synthesized by replacing the hydroxyl group of hypoxanthine (B114508) with a thiol group. nih.gov The success of 6-MP and its counterpart, 6-thioguanine, in treating childhood leukemia spurred further investigation into other purine modifications. researchgate.net
These early studies established that purine analogues act as antimetabolites, molecules that mimic the structure of natural metabolic purines and interfere with DNA replication and cellular division. wikipedia.orgnih.gov This interference is often achieved after the analogues are metabolically converted into their corresponding nucleotide forms inside the cell. nih.gov The discovery that these synthetic compounds could selectively target rapidly dividing cells laid the foundation for modern chemotherapy and antiviral therapy, creating a rich field of research for developing new and more effective purine derivatives. wikipedia.orgmdpi.com
Structural Framework of 6-Chloropurine Ribonucleoside and its Derivative Potential
This compound, also known by its systematic name 6-chloro-9-β-D-ribofuranosyl-9H-purine, is composed of a purine ring system linked to a ribofuranose sugar. caymanchem.com Its defining feature is the chlorine atom at the 6-position of the purine base. This chlorine atom is a key functional group, acting as a good leaving group in nucleophilic substitution reactions. evitachem.com
This reactivity is the cornerstone of the compound's derivative potential. The chlorine at the 6-position can be readily displaced by a wide variety of nucleophiles, such as thiols, amines, and alkoxides. evitachem.comtcichemicals.com This versatility allows chemists to easily introduce diverse functional groups onto the purine ring, making this compound an invaluable starting material, or synthetic intermediate, for creating a vast library of novel purine nucleoside derivatives. tcichemicals.comoup.com For instance, it is a direct precursor in the synthesis of important compounds like 6-thioguanosine (B559654) and various N6-substituted adenosine (B11128) analogues. caymanchem.comtcichemicals.com This synthetic flexibility is crucial for developing new drugs and for creating molecular probes to study the interactions between proteins and nucleic acids. evitachem.comclockss.org
Interactive Table: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5399-87-1 | caymanchem.comsigmaaldrich.com |
| Molecular Formula | C10H11ClN4O4 | caymanchem.comsigmaaldrich.com |
| Molecular Weight | 286.67 g/mol | sigmaaldrich.com |
| Appearance | Powder | sigmaaldrich.com |
| Melting Point | 158-162 °C (decomposes) | sigmaaldrich.com |
| Storage Temperature | -20°C | sigmaaldrich.com |
| Solubility | DMF: 49-51 mg/mL | sigmaaldrich.com |
Overview of Key Research Trajectories and Academic Relevance
The academic and research relevance of this compound spans several key areas, primarily driven by its utility as a synthetic precursor and a biochemical tool.
One major research trajectory involves its use in the synthesis of potential therapeutic agents. evitachem.com Researchers have used it as a starting block to create novel compounds with antiproliferative activity against various cancer cell lines, including human gastric cancer and melanoma. caymanchem.comresearchgate.net It has also been instrumental in developing derivatives with antiviral properties, including activity against the SARS-CoV virus, and anti-parasitic agents targeting organisms like Toxoplasma gondii. caymanchem.comnih.gov The ability to easily modify the 6-position allows for systematic structure-activity relationship (SAR) studies, helping to pinpoint the molecular features necessary for therapeutic efficacy. nih.gov
Another significant area of research is its application as a substrate analogue to study enzyme kinetics and specificity. sigmaaldrich.com It is used to probe the active sites of enzymes involved in purine metabolism, such as adenosine deaminase and inosine (B1671953) monophosphate dehydrogenase (IMPDH). sigmaaldrich.comresearchgate.net For example, studies using this compound have provided insights into the enzyme-substrate interactions of bovine pancreatic ribonuclease A. nih.gov When phosphorylated to its monophosphate form, it serves as an analogue in studies with enzymes like bacteriophage T4 RNA ligase. sigmaaldrich.comjenabioscience.com
Furthermore, the compound is a key intermediate in the synthesis of modified oligonucleotides, which are used as probes to clarify the structure of nucleic acids and understand the mechanisms of drug binding. clockss.org Its derivatives have been incorporated into DNA and RNA strands to study genetic processes and protein-nucleic acid interactions. clockss.org The synthesis of C-6 substituted purine ribosides from this compound has been explored to evaluate their interaction with enzymes like E. coli purine nucleoside phosphorylase. nih.gov This fundamental research is critical for advancing the fields of molecular biology, medicinal chemistry, and drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6-,7-,10?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRJGHCQQPETRH-VTHZCTBJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297424 | |
| Record name | 6-Chloro-9-ribofuranosyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2004-06-0 | |
| Record name | 6-Chloro-9-ribofuranosyl-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-9-ribofuranosyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-9-ribofuranosyl-9H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization Strategies
Classical Chemical Synthesis of 6-Chloropurine (B14466) Ribonucleoside
The traditional approaches to synthesizing 6-chloropurine ribonucleoside have primarily relied on two main strategies: the direct glycosylation of 6-chloropurine and the chemical conversion of more readily available purine (B94841) ribonucleosides.
Regioselective Glycosylation Approaches
The direct coupling of a protected ribose derivative with 6-chloropurine, a method broadly known as glycosylation, is a fundamental approach to forming the crucial N-glycosidic bond. A significant challenge in this approach is achieving regioselectivity, as the purine ring possesses multiple nucleophilic nitrogen atoms (N7 and N9 being the most common sites of glycosylation). The thermodynamically more stable N9-isomer is typically the desired product for creating analogues of naturally occurring ribonucleosides.
The Vorbrüggen glycosylation is a widely employed method that involves the reaction of a silylated heterocyclic base with a peracylated sugar in the presence of a Lewis acid catalyst. The stereochemical outcome is generally controlled by the neighboring group participation of the C2'-acyl group on the ribose, leading to the formation of the β-anomer. While often favoring the N9-isomer, the reaction can produce a mixture of N9 and N7 regioisomers, necessitating careful chromatographic separation. The choice of Lewis acid and reaction conditions can influence the N9/N7 ratio. For instance, studies have explored catalysts like tin tetrachloride (SnCl₄) and titanium tetrachloride (TiCl₄) in efforts to direct the selectivity, though often with the goal of maximizing the less common N7-isomer.
| Method | Key Reagents | Typical Outcome | Ref. |
| Vorbrüggen Glycosylation | Silylated 6-chloropurine, Acyl-protected ribose, Lewis Acid (e.g., TMSOTf, SnCl₄) | Mixture of N9 and N7 isomers, β-anomer favored |
Table 1: Overview of Regioselective Glycosylation for this compound.
Conversion from Related Purine Precursors
An alternative and often more regioselective route to this compound involves the chemical modification of pre-existing, naturally abundant purine ribonucleosides such as guanosine (B1672433) or inosine (B1671953). This strategy circumvents the issue of N9/N7 isomerism as the N9-ribosyl linkage is already established.
The conversion of guanosine is a well-documented process. It typically involves a multi-step sequence starting with the protection of the ribose hydroxyl groups, commonly through acetylation. The protected guanosine is then chlorinated, which converts the C6-oxo and C2-amino functionalities. For instance, treatment of tri-O-acetylguanosine with a chlorinating agent like phosphoryl chloride (POCl₃) in the presence of a tertiary amine yields 2-amino-6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine. Subsequent deamination and deprotection steps can then furnish the target this compound. A similar strategy can be envisioned starting from inosine, where the C6-oxo group is converted to the C6-chloro substituent after protection of the sugar moiety.
| Precursor | Key Transformation Steps | Intermediate Product | Ref. |
| Guanosine | 1. Acetylation of ribose hydroxyls2. Chlorination of purine ring | 2-Amino-6-chloro-9-(tri-O-acetyl-β-D-ribofuranosyl)purine | cdnsciencepub.com |
| Inosine | 1. Protection of ribose hydroxyls2. Chlorination of C6-oxo group | 6-Chloro-9-(protected-β-D-ribofuranosyl)purine |
Table 2: Synthesis of this compound from Purine Nucleoside Precursors.
Contemporary Synthetic Innovations for this compound
Modern synthetic organic chemistry has driven the development of more efficient, atom-economical, and versatile methods for the synthesis of this compound and its derivatives. These innovations focus on reducing step counts, improving yields, and enabling novel chemical modifications.
One-Pot Synthetic Procedures
One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency and resource utilization. A notable one-pot procedure has been developed for the synthesis of this compound directly from unprotected or 5-O-monoprotected D-ribose. This method utilizes a Mitsunobu reaction between 6-chloropurine and the ribose derivative. By carefully selecting reagents and conditions, the glycosylation can proceed smoothly, followed by in-situ deprotection if necessary, to yield the final product in a single pot, thereby streamlining the synthetic process significantly.
Photochemical Synthetic Routes for Analogues
Photoredox catalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. This technology has been applied to the late-stage functionalization of this compound. A dual photoredox/nickel catalysis system enables the direct sp²–sp³ cross-electrophile coupling of the C6-chloro atom with a wide range of primary and secondary alkyl bromides. A key advantage of this method is its tolerance of unprotected hydroxyl groups on the ribose moiety, allowing for the diversification of the parent nucleoside at a final stage of a synthetic sequence. This approach provides access to a variety of C6-alkylated purine nucleoside analogues that would be challenging to prepare using classical methods.
| Reaction | Catalyst System | Substrates | Product Type | Ref. |
| sp²–sp³ Cross-Electrophile Coupling | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst), [Ni(dtbbpy)(H₂O)₄]Cl₂ (Ni catalyst) | This compound, Alkyl bromides | C6-Alkyl purine ribonucleosides |
Table 3: Photochemical Synthesis of this compound Analogues.
Palladium-Catalyzed Cross-Coupling Reactions for C6-Substitution
The chlorine atom at the C6 position of this compound is highly susceptible to displacement via transition metal-catalyzed cross-coupling reactions, making it an ideal handle for introducing a vast array of substituents. Palladium-catalyzed reactions, in particular, have been extensively utilized for this purpose.
Protected 6-chloropurine ribonucleosides are excellent substrates for various palladium-catalyzed cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form C6-aryl or C6-vinyl purine nucleosides.
Stille Coupling: Reaction with organostannanes (e.g., aryl(tributyl)stannanes) to introduce aryl groups.
Negishi Coupling: Reaction with organozinc halides (e.g., alkylzinc halides) to form C6-alkyl derivatives.
Sonogashira Coupling: Reaction with terminal alkynes to synthesize C6-alkynyl purine nucleosides.
Buchwald-Hartwig Amination: Reaction with amines to produce N6-substituted adenosine (B11128) analogues.
These reactions provide a powerful and modular platform for creating extensive libraries of C6-modified purine nucleosides from a common this compound intermediate. The resulting derivatives are often evaluated for various biological activities.
| Coupling Reaction | Reagent Type | Catalyst/Ligand System | C6-Substituent Introduced | Ref. |
| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄ | Aryl | |
| Negishi | Alkylzinc halides | Pd(PPh₃)₄ | Alkyl | |
| Stille | Aryl(tributyl)stannanes | Pd catalyst | Aryl | |
| Buchwald-Hartwig | Amines | Pd₂(dba)₃ / BINAP | Amino |
Table 4: Palladium-Catalyzed C6-Substitution Reactions on this compound.
Chemoenzymatic and Enzymatic Synthesis Approaches
The synthesis of this compound and its derivatives has increasingly utilized chemoenzymatic and enzymatic methods to overcome challenges associated with traditional chemical synthesis, such as harsh reaction conditions and lack of stereoselectivity. These biocatalytic approaches offer milder reaction conditions, high specificity, and improved yields.
Transglycosylation Methodologies
Enzymatic transglycosylation, catalyzed by nucleoside phosphorylases (NPs), is a prominent method for the synthesis of this compound and other modified nucleosides. This process involves the transfer of a glycosyl group from a donor nucleoside to a purine base, such as 6-chloropurine. The reaction is reversible and proceeds through a key intermediate, α-D-ribose-1-phosphate.
The general mechanism for transglycosylation involves two sequential enzymatic reactions. First, a purine nucleoside phosphorylase (PNP) catalyzes the phosphorolysis of a donor purine nucleoside to generate α-D-ribose-1-phosphate. Subsequently, the same or a different PNP catalyzes the reaction of α-D-ribose-1-phosphate with the acceptor base, in this case, 6-chloropurine, to form the desired this compound. Alternatively, a pyrimidine (B1678525) nucleoside phosphorylase can be used in a coupled system to generate the ribose-1-phosphate (B8699412) from a pyrimidine nucleoside donor.
Research has demonstrated the successful use of recombinant E. coli nucleoside phosphorylases for these transformations. frontiersin.org Engineered bifunctional fusion enzymes, combining purine nucleoside phosphorylase (PNP) and thymidine (B127349) phosphorylase (TP), have also been developed to facilitate one-pot synthesis of various nucleoside analogs, including those derived from 6-chloropurine. mdpi.com These fusion enzymes exhibit high thermal stability and can catalyze the transglycosylation between purine and pyrimidine nucleosides. mdpi.com
Factors influencing the efficiency of transglycosylation include the choice of enzyme, the nature of the glycosyl donor, and the reaction conditions such as pH and temperature. The thermodynamic equilibrium of the reaction can be shifted towards product formation by using an excess of one of the substrates or by removing one of the products.
Table 1: Enzymes and Conditions in Transglycosylation for Purine Nucleoside Synthesis
| Enzyme Type | Organism Source | Glycosyl Donor(s) | Acceptor Base(s) | Key Reaction Conditions |
| Purine Nucleoside Phosphorylase (PNP) | E. coli | Purine (deoxy)ribonucleosides | 6-chloropurine | Phosphate buffer, elevated temperatures (e.g., 60-90 °C) |
| Thymidine Phosphorylase (TP) | Thermus thermophilus | Thymidine | - | Coupled with PNP for transglycosylation from pyrimidine donors |
| Bifunctional Fusion PNP/TP | Engineered | (2'-deoxy)uridine, Guanosine | 6-chloropurine | pH 6-8, elevated temperatures (e.g., 65 °C) |
Whole-Cell Catalysis for Riboside Production
Whole-cell biocatalysis presents an attractive alternative to using isolated enzymes for the production of this compound. taylorfrancis.com This approach utilizes intact microbial cells that either naturally contain or are genetically engineered to overexpress the necessary enzymes, such as nucleoside phosphorylases. The use of whole cells can offer several advantages, including the elimination of costly and time-consuming enzyme purification steps, improved enzyme stability within the cellular environment, and the potential for cofactor regeneration. taylorfrancis.com
While specific examples detailing the production of this compound using whole-cell catalysis are not extensively documented in publicly available research, the principles of this methodology are well-established for the synthesis of other nucleosides. A typical process would involve incubating the whole cells of a suitable microorganism (e.g., E. coli or Pichia pastoris) with the substrates, 6-chloropurine and a suitable ribose donor. rsc.orgnih.gov The cells facilitate the conversion, and the product is then isolated from the reaction mixture.
Challenges in whole-cell catalysis include substrate and product transport across the cell membrane, potential side reactions catalyzed by other cellular enzymes, and the need to optimize fermentation and reaction conditions to maximize product yield. rsc.org Strategies to overcome these limitations, such as cell permeabilization and metabolic engineering, are active areas of research. rsc.org
Solid-Phase Synthesis and Combinatorial Library Generation
Solid-phase synthesis is a powerful technique that allows for the efficient and often automated construction of complex molecules, including nucleoside derivatives. In this methodology, the initial substrate is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out in a stepwise manner. Excess reagents and by-products are easily removed by filtration and washing, simplifying the purification process.
While specific applications of solid-phase synthesis for this compound itself are not extensively reported, the principles can be readily applied. For instance, the ribose moiety of a protected this compound could be anchored to a solid support, allowing for the subsequent modification of the purine base or the ribose sugar. This approach is particularly valuable for the generation of combinatorial libraries of this compound derivatives.
Combinatorial chemistry, coupled with solid-phase synthesis, enables the rapid synthesis of a large number of structurally related compounds. Starting from a common scaffold, such as this compound attached to a solid support, a diverse range of building blocks can be introduced at specific positions. This strategy is highly efficient for drug discovery and lead optimization, as it allows for the systematic exploration of the structure-activity relationship (SAR). For example, the chlorine atom at the 6-position of the purine ring is a versatile handle for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups to generate a library of 6-substituted purine ribonucleosides.
Stereochemical Considerations in this compound Synthesis
The synthesis of this compound presents a significant stereochemical challenge: the formation of the N-glycosidic bond between the N9 atom of the purine and the C1' atom of the ribose sugar. This bond must have the correct β-anomeric configuration for biological activity.
In traditional chemical synthesis, achieving high β-selectivity can be difficult, often resulting in a mixture of α and β anomers that require challenging separation. The stereochemical outcome is influenced by various factors, including the nature of the protecting groups on the ribose, the reaction solvent, and the catalyst used. chemrxiv.org The "anomeric effect" and the potential for "neighboring group participation" by a substituent at the C2' position of the ribose are key considerations in controlling the stereochemistry of the glycosylation reaction. researchgate.net
Enzymatic methods, particularly those employing nucleoside phosphorylases, offer a distinct advantage in stereochemical control. These enzymes are inherently stereoselective, catalyzing the formation of the β-anomer with high fidelity. This stereospecificity is a direct result of the three-dimensional structure of the enzyme's active site, which orients the substrates in a precise manner to facilitate the formation of the desired β-glycosidic bond. nih.gov Therefore, chemoenzymatic and enzymatic approaches are often preferred for the synthesis of this compound to ensure the correct stereochemistry.
Biochemical and Molecular Mechanisms of Action
Interaction with Purine (B94841) and Pyrimidine (B1678525) Metabolic Pathways
The biological activity of 6-Chloropurine (B14466) ribonucleoside is intrinsically linked to its interaction with the intricate network of purine and pyrimidine metabolic pathways. As a purine analog, its structure allows it to be recognized by enzymes involved in nucleotide synthesis, leading to a cascade of molecular consequences. The compound itself is a prodrug that requires intracellular phosphorylation to its active nucleotide forms. Once converted, these metabolites can interfere with several key enzymatic steps in the de novo synthesis of purine nucleotides.
Inhibition of Inosine (B1671953) 5′-Phosphate Dehydrogenase (IMPDH)
A primary target of the phosphorylated metabolites of 6-Chloropurine ribonucleoside is the enzyme Inosine 5′-phosphate dehydrogenase (IMPDH). This enzyme is a critical rate-limiting step in the de novo biosynthesis of guanine nucleotides, catalyzing the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP). The inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, which is essential for DNA and RNA synthesis, as well as for various cellular signaling processes.
This compound 5'-phosphate has been identified as an inactivator of IMPDH. researchgate.net It functions as an affinity label, covalently modifying the enzyme's active site. washington.edu Structural studies of the complex formed between IMPDH type II (IMPDH2) and an adduct of 6-chloro-IMP have provided insights into the mechanism of inhibition. These studies reveal that the inhibitor binds within the catalytic site, and its presence disrupts the conformation of the active site flap and the potassium ion binding site, which are crucial for the enzyme's catalytic activity. nih.gov This irreversible binding effectively blocks the normal catalytic cycle of the enzyme, leading to a cessation of XMP production.
Modulation of De Novo Purine Nucleotide Biosynthesis
Beyond its direct and potent inhibition of IMPDH, this compound and its metabolites can exert a broader modulatory effect on the de novo purine nucleotide biosynthesis pathway. The initial and committed step of this pathway is catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase (PPAT), an enzyme that is subject to feedback inhibition by purine ribonucleotides. nih.gov Purine analogs, once converted to their nucleotide forms, can mimic the natural end-products of the pathway and engage in this feedback regulation.
While direct studies on the effect of this compound 5'-phosphate on PPAT are not extensively detailed in the available literature, the established mechanism for other purine analogs suggests a high probability of a similar mode of action. By mimicking adenosine (B11128) and guanosine (B1672433) nucleotides, the metabolites of this compound can bind to the allosteric regulatory sites on PPAT, leading to a decrease in its enzymatic activity. This inhibition at the entry point of the pathway would result in a comprehensive shutdown of de novo purine synthesis, complementing the downstream blockade at the IMPDH step.
Substrate Mimicry and Enzymatic Interferences
The structural similarity of this compound to natural purine nucleosides is the foundation of its ability to act as a substrate mimic, leading to various enzymatic interferences. For the compound to exert its biological effects, it must first be metabolized by cellular kinases to its 5'-monophosphate, and subsequently to its di- and triphosphate forms. This initial phosphorylation is often carried out by adenosine kinase or other nucleoside kinases that recognize it as a substrate analog of adenosine.
Once phosphorylated, this compound 5'-monophosphate acts as a potent substrate mimic of inosine 5'-monophosphate (IMP) at the active site of IMPDH, as detailed in section 3.1.1. researchgate.netnih.gov Furthermore, the triphosphate form, this compound 5'-triphosphate, can be recognized by other enzymes that utilize purine triphosphates as substrates. For instance, it can be mistakenly utilized by RNA polymerases during transcription, as will be discussed in section 3.2.2.
There is also the potential for interference with other enzymes of purine metabolism. For example, hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a key enzyme in the purine salvage pathway that catalyzes the conversion of hypoxanthine (B114508) and guanine to their respective mononucleotides. rcsb.org Purine analogs can often interact with HGPRT, and while specific studies on this compound's interaction with HGPRT are not detailed, its structural characteristics suggest it could potentially serve as a substrate or inhibitor for this enzyme as well.
Incorporation into Nucleic Acids and its Downstream Effects
Following its intracellular conversion to the triphosphate form, this compound 5'-triphosphate can be utilized by cellular polymerases as a substrate for the synthesis of nucleic acids. Its incorporation into both DNA and RNA can lead to significant downstream consequences for cellular processes.
Impact on DNA Synthesis and Replication
Information regarding the specific incorporation of this compound into DNA by DNA polymerases and its direct impact on DNA synthesis and replication is not extensively available in the reviewed scientific literature. The general process of ribonucleotide incorporation into DNA is a known phenomenon that can lead to genome instability. nih.gov DNA polymerases have mechanisms to exclude ribonucleotides, but this exclusion is not perfect. Once incorporated, ribonucleotides can alter the structural and electronic properties of the DNA double helix and can be subject to repair mechanisms. acs.org The presence of a ribonucleotide can impede the progression of the replication fork and, if not properly repaired, can lead to the formation of single- or double-strand breaks. nih.gov However, specific experimental data detailing the efficiency of incorporation of this compound triphosphate by various DNA polymerases and the precise downstream consequences for DNA replication are not sufficiently documented to provide a detailed analysis in this section.
Effects on RNA Transcription and Translation
The incorporation of this compound into RNA during transcription has been experimentally demonstrated. The triphosphate metabolite, this compound 5'-triphosphate (6-Cl-P RTP), can be utilized as a substrate by RNA polymerases. A study investigating the substrate fidelity of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) provides quantitative insights into this process.
In this in vitro study, the incorporation efficiency of 6-Cl-P RTP was compared to that of the natural substrate, adenosine triphosphate (ATP). The results indicated that 6-Cl-P RTP is indeed incorporated into the nascent RNA chain. The study determined the concentration at which half of the primer is extended (K1/2) for both ATP and 6-Cl-P RTP.
| Compound | K1/2 (μM) | Discrimination Value (K1/2, analog / K1/2, ATP) |
| ATP | 0.04167 | 1.0 |
| 6-Chloropurine-TP | 3.351 | 80.4 |
The discrimination value of approximately 80 indicates that the viral RNA polymerase has a significantly lower affinity for this compound 5'-triphosphate compared to its natural counterpart, ATP. Despite this, at sufficient intracellular concentrations, the analog can be incorporated into the RNA strand. The same study noted that the incorporation of 6-Cl-P RTP did not result in immediate chain termination, suggesting that transcription can continue after the insertion of this analog.
Cellular Signaling Pathway Modulation
Detailed kinase inhibition profiles for this compound, derived from comprehensive screening against a broad panel of kinases, are not extensively documented in publicly available literature. High-throughput kinase inhibitor screening is a common method to identify the kinase targets of a compound and understand its potential effects on cellular signaling pathways. Such screens can reveal potential roles for kinases in various cellular processes, including neuromorphogenesis, by observing the phenotypic effects of kinase inhibitors. For instance, screenings have implicated Aurora and Nuak kinases in neurite initiation and dendritic branching biorxiv.org. However, specific data outlining the inhibitory activity (e.g., IC₅₀ values) of this compound against a panel of human kinases is not available in the reviewed sources.
As an analogue of purine nucleosides, this compound has the potential to interact with purinergic receptors, specifically adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), which are involved in numerous physiological processes. Studies on other cytotoxic purine nucleoside analogues have demonstrated their ability to bind to these receptors, suggesting that this could be a mechanism through which they exert some of their biological effects nih.gov.
For example, the anticancer agents clofarabine, cladribine, and fludarabine, which are all analogues of adenosine, have been shown to bind to the A₁ receptor. Clofarabine and cladribine also bind to the A₂ₐ receptor, and clofarabine is the only one of these analogues that also binds to the A₃ receptor. None of the tested compounds in that particular study showed affinity for the A₂ₑ receptor nih.gov. The binding affinities of these related compounds provide a basis for the potential interaction of this compound with adenosine receptors, although specific binding data for this compound itself is not detailed in the available research.
| Compound | A₁ Receptor Kᵢ (µM) | A₂ₐ Receptor Kᵢ (µM) | A₃ Receptor Kᵢ (µM) | A₂ₑ Receptor Binding |
|---|---|---|---|---|
| Clofarabine | Data not specified | 17 | 10 | No binding |
| Cladribine | Data not specified | 15 | No binding | No binding |
| Fludarabine | Binds | No binding | No binding | No binding |
Binding affinities of cytotoxic purine nucleoside analogues to human adenosine receptors. Data extracted from radioligand binding studies nih.gov.
Intracellular Metabolism and Transformation Pathways (Preclinical Focus)
A crucial step in the mechanism of action of many nucleoside analogues is their intracellular phosphorylation to the corresponding mono-, di-, and triphosphate forms. The triphosphate nucleotide is often the active form of the drug, which can then be incorporated into DNA or RNA, or inhibit enzymes involved in nucleic acid synthesis.
This compound can be phosphorylated to this compound 5'-phosphate nih.gov. This initial phosphorylation is a key activation step. Following the formation of the monophosphate, it is presumed to be further phosphorylated by cellular kinases to the diphosphate and subsequently to the active triphosphate form, this compound 5'-triphosphate. The enzymatic pathways for nucleotide synthesis, both de novo and salvage pathways, involve a series of enzymes that convert nucleosides to nucleotides mdpi.com. While the existence of 6-chloropurine 5'-triphosphate is noted in the context of enzymatic reactions, detailed preclinical studies on the efficiency and kinetics of the phosphorylation cascade of this compound within cells are not extensively detailed in the provided sources mdpi.com.
In preclinical models, the biotransformation of purine analogues can involve conjugation with glutathione (B108866) (GSH), a key cellular antioxidant and detoxifying agent. This reaction is typically catalyzed by glutathione S-transferases (GSTs) mdpi.comnih.gov. The base moiety, 6-chloropurine, has been shown to be a substrate for these enzymes.
Preclinical studies in rats have demonstrated that 6-chloropurine is metabolized by hepatic and renal glutathione S-transferases to form S-(6-purinyl)glutathione nih.gov. This conjugate is a significant metabolite found in the bile of rats administered 6-chloropurine. The formation of this glutathione conjugate is a critical step in the metabolic pathway of 6-chloropurine, which can subsequently be metabolized to the active antitumor drug, 6-mercaptopurine (B1684380) (6-MP) nih.gov. The enzymatic kinetics for this conjugation reaction have been determined in rat liver and kidney cytosol.
| Tissue (Rat) | Enzyme | Vₘₐₓ (nmol/mg protein/min) |
|---|---|---|
| Liver Cytosol | Glutathione S-transferases | 166 |
| Kidney Cytosol | Glutathione S-transferases | 24 |
Maximum velocity (Vₘₐₓ) of S-(6-purinyl)glutathione formation from 6-chloropurine catalyzed by cytosolic glutathione S-transferases in rats nih.gov.
The entry of nucleoside analogues like this compound into cells is a critical determinant of their pharmacological activity. This process is generally mediated by specialized membrane transporter proteins. While specific transport studies for this compound were not found, the uptake mechanisms for other purine nucleosides and their analogues are well-characterized and likely relevant.
In parasites such as Plasmodium falciparum, the transport of purines is mediated by equilibrative nucleoside transporters (ENTs), for instance, PfENT1 scispace.com. Mammalian cells also possess a family of ENTs (e.g., ENT1, ENT2) and concentrative nucleoside transporters (CNTs) that facilitate the transport of natural nucleosides and their analogues across the cell membrane. It is highly probable that this compound utilizes these same transport systems for cellular entry, though specific studies confirming the transporters involved and their kinetics are needed.
Preclinical Pharmacological and Biological Investigations
In Vitro Efficacy Studies in Cellular Models
In vitro studies using cellular models have been fundamental in elucidating the biological activities of 6-Chloropurine (B14466) ribonucleoside. These investigations have primarily focused on its potential as an anticancer and antiviral agent.
Derivatives of 6-Chloropurine ribonucleoside have demonstrated significant antiproliferative activity across a range of human cancer cell lines. A study investigating a series of novel purine (B94841) nucleosides based on a 6-chloropurine scaffold revealed cytotoxic effects against human melanoma, lung, and ovarian carcinoma cell lines. nih.gov The antiproliferative potential was assessed using a sulforhodamine B (SRB) assay, which measures cell density by staining cellular proteins. The results yielded micromolar GI50 (Growth Inhibition 50%) values, indicating the concentration required to inhibit cell growth by 50%. nih.gov
The cytotoxic effects of these 6-chloropurine nucleosides were found to be comparable in magnitude to cladribine, a structurally similar chemotherapeutic agent used in the treatment of certain leukemias. nih.gov Another analogue, 9-Norbornyl-6-chloropurine, was shown to be particularly cytotoxic to leukemia cell lines such as CCRF-CEM and HL-60. iiarjournals.org
The table below summarizes the antiproliferative activity of a representative 6-chloropurine nucleoside derivative against various cancer cell lines.
| Cell Line | Cancer Type | GI50 (µM) |
| A375 | Melanoma | 1.8 |
| A549 | Lung Carcinoma | 2.5 |
| OVCAR-3 | Ovarian Carcinoma | 2.1 |
Data is illustrative of representative compounds from the studied series and sourced from findings on novel 6-chloropurine nucleosides. nih.gov
Beyond inhibiting proliferation, 6-chloropurine nucleosides have been shown to actively induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells. nih.gov The investigation of these compounds established their ability to induce apoptosis in treated cancer cell lines. nih.gov
Furthermore, cell cycle analysis demonstrated that these 6-chloropurine nucleosides cause an arrest in the G2/M phase of the cell cycle. nih.gov The G2/M checkpoint prevents cells from entering mitosis with damaged DNA, and arrest at this stage can be a trigger for apoptosis. This mechanism of action, forcing cells to halt before division and subsequently inducing cell death, is a key characteristic of many cytotoxic cancer therapies. nih.gov
Nucleoside analogues containing a 6-chloropurine base have been synthesized and evaluated for their potential to combat viral infections. Notably, these compounds have been tested for activity against the SARS-CoV (Severe Acute Respiratory Syndrome Coronavirus). nih.govnih.gov
In these studies, the antiviral effects were assessed using plaque reduction and yield reduction assays in Vero E6 cells infected with the SARS-CoV Frankfurt-1 strain. nih.gov this compound itself (referred to as compound 1 in the study) demonstrated promising anti-SARS-CoV activity, comparable to known antiviral agents like mizoribine (B1677216) and ribavirin. nih.govnih.gov
Structure-activity relationship (SAR) analyses revealed that the chlorine atom at the 6-position of the purine base is crucial for this antiviral activity. nih.gov It is hypothesized that the electrophilic nature of the 6-chloropurine moiety may allow it to form a covalent bond with a target viral enzyme, leading to irreversible inhibition. nih.gov Additionally, an unprotected 5'-hydroxyl group on the ribose sugar was found to be important for the antiviral effect, suggesting that the compound likely requires intracellular phosphorylation to its active triphosphate form, similar to other common nucleoside antivirals. nih.gov
The table below presents the antiviral activity of this compound against SARS-CoV.
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Antiviral Index (CC50/IC50) |
| This compound | SARS-CoV Frankfurt-1 | Vero E6 | 32 | >1000 | >31.3 |
IC50 (50% inhibitory concentration), CC50 (50% cytotoxic concentration). nih.gov
Currently, there is a lack of specific studies in the available scientific literature detailing the direct immunomodulatory effects of this compound in experimental cellular systems. While purine nucleoside analogues as a class can influence immune cell function, dedicated research to characterize the specific impact of this compound on immune cells, such as T-lymphocytes or macrophages, has not been extensively documented.
In Vivo Efficacy Studies in Non-Human Animal Models
Following promising in vitro results, the therapeutic potential of this compound has been assessed in non-human animal models to understand its effects in a whole-organism context.
While detailed studies in modern solid tumor xenograft models are not widely reported in the accessible literature, early research provided evidence of in vivo antitumor action. A comparative study investigated the in vivo effects of 6-Chloropurine, this compound, and 6-chloro-9-ethylpurine. nih.gov This research was conducted using a Sarcoma 180 ascites cell model in animals. nih.gov The findings from this study demonstrated that this compound possessed antitumor activity in this in vivo model, contributing to the early understanding of its potential as an anticancer agent. nih.gov The ascites model, where tumor cells are grown in the peritoneal cavity of the animal, serves as a valuable in vivo system for evaluating the efficacy of potential chemotherapeutic compounds.
Efficacy in Murine Tumor Models (e.g., Sarcoma 180 Ascites Cells)
Table 1: Biochemical Effect of 6-Chloropurine on Sarcoma 180 Ascites Cells
| Compound | Murine Model | Measured Effect | Result |
|---|
Antiviral Efficacy in Appropriate Animal Models
While in vitro studies have demonstrated the potential of this compound and its analogues as antiviral agents, data from preclinical animal models is not extensively available in the reviewed scientific literature. Research has shown that nucleoside analogues featuring the 6-chloropurine base exhibit promising activity against the SARS-coronavirus (SARS-CoV) in cell culture-based assays, such as plaque reduction and yield reduction assays nih.gov. The antiviral activity was found to be comparable to that of known antiviral agents like mizoribine and ribavirin nih.gov. These in vitro findings suggest that the 6-chloropurine moiety is important for antiviral action, potentially through irreversible inhibition of a target enzyme nih.gov. However, a comprehensive evaluation of this antiviral efficacy in appropriate animal models has not been reported in the surveyed literature, which is a necessary step to determine the compound's potential therapeutic utility in a whole-organism system.
Mechanisms of Resistance in Preclinical Models
The development of resistance is a significant challenge in cancer chemotherapy. For this compound, mechanisms of resistance can be inferred from extensive studies on structurally and metabolically related purine analogs, such as 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (6-TG).
Biochemical Adaptations and Enzyme Modifications
Resistance to purine analogs like this compound is often linked to biochemical changes that prevent the drug from being converted into its active cytotoxic form. The primary activation step for these compounds is the conversion to their mononucleotide form, a reaction catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) wikipedia.org. A key mechanism of resistance is the decreased activity of HGPRT in tumor cells, which diminishes the activation of the antimetabolite and thereby reduces its cytotoxic effect.
Another potential mechanism of resistance involves the increased activity of membrane-bound enzymes such as alkaline phosphatase. This enzyme can dephosphorylate the active mononucleotide, converting it back to the less active ribonucleoside form and thus reducing the intracellular concentration of the cytotoxic agent. Increased alkaline phosphatase activity has been reported in sarcoma cells resistant to 6-MP.
Genetic Alterations Conferring Resistance
The biochemical adaptations leading to resistance are often the result of underlying genetic alterations. The most well-documented genetic mechanism for resistance to purine analogs is mutation in the HPRT1 gene, which codes for the HGPRT enzyme nih.govoncotarget.com. Since HGPRT is essential for the activation of this compound, mutations that result in a loss of enzyme function confer a high level of resistance. Studies on thioguanine-resistant T-lymphocytes have shown that a variety of structural alterations within the HPRT1 gene can lead to an HPRT-deficient phenotype nih.gov. In acute lymphoblastic leukemia (ALL) cell lines made resistant to thiopurines, a novel frameshift mutation in HPRT1 (c. 495_496insA) was identified, leading to impaired drug metabolism and profound drug resistance oncotarget.com. Such loss-of-function mutations prevent the conversion of the purine analog to its active nucleotide form, allowing the cells to survive and proliferate in the presence of the drug jrfglobal.com.
Table 2: Summary of Inferred Resistance Mechanisms
| Mechanism Category | Specific Mechanism | Consequence |
|---|---|---|
| Biochemical | Decreased HGPRT activity | Failure to activate this compound to its cytotoxic nucleotide form. |
| Increased alkaline phosphatase activity | Dephosphorylation and inactivation of the active mononucleotide. |
| Genetic | Mutations in the HPRT1 gene (e.g., frameshift, point mutations) | Loss of functional HGPRT enzyme, preventing drug activation nih.govoncotarget.com. |
Combination Research with Other Experimental Agents in Preclinical Settings
The efficacy of 6-chloropurine and its ribonucleoside has been investigated in combination with other agents to enhance antitumor activity, particularly by targeting the purine biosynthesis pathway at multiple points. A notable combination studied in the Sarcoma 180 ascites model is 6-chloropurine with azaserine. Azaserine is an antagonist of glutamine, which effectively inhibits the early stages of de novo purine synthesis. 6-chloropurine, once converted to its nucleotide, inhibits later stages of the pathway, including the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).
This dual blockade proved effective in preclinical models. In Sarcoma 180 cells, which are sensitive to this combination, azaserine was found to cause a near-complete inhibition of purine biosynthesis, while 6-chloropurine alone produced a partial blockage capes.gov.br. The synergistic effect of this combination is attributed to the simultaneous inhibition of both the formation of early purine precursors and the interconversion of purine nucleotides, leading to a more profound depletion of the purines necessary for nucleic acid synthesis.
Table 3: Preclinical Combination Research in Sarcoma 180 Model
| Agent 1 | Agent 2 | Murine Model | Rationale for Combination |
|---|
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, UV-Vis)
Spectroscopic methods are indispensable for confirming the molecular structure of 6-Chloropurine (B14466) ribonucleoside. mmu.ac.uknih.govjchps.comresearchgate.netwiley.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the precise arrangement of atoms within the molecule.
¹H NMR: The proton NMR spectrum of 6-Chloropurine ribonucleoside provides information about the chemical environment of the hydrogen atoms. chemicalbook.comnih.gov Key signals correspond to the protons on the purine (B94841) ring, the ribose sugar, and the hydroxyl groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals are used to confirm the connectivity of the molecule. For instance, distinct signals will be observed for the anomeric proton of the ribose and the protons at other positions of the sugar ring, as well as the protons on the purine base.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. Each unique carbon atom in the purine and ribose moieties gives a distinct signal, allowing for the complete assignment of the carbon framework.
UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the purine ring in this compound. msu.edu The UV-Vis spectrum exhibits characteristic absorption maxima (λmax) that are indicative of the conjugated system of the purine base. These spectral data can be used for quantitative analysis and to monitor reactions involving the purine ring.
| Spectroscopic Data for this compound | |
| Technique | Observed Features |
| ¹H NMR | Signals corresponding to purine and ribose protons. |
| ¹³C NMR | Resonances for each unique carbon in the purine and ribose rings. |
| UV-Vis | Absorption maxima characteristic of the chloropurine chromophore. |
Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., HPLC)
Chromatographic techniques are essential for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC) is the most widely used method for assessing the purity of this compound. sigmaaldrich.comruifuchems.comchemimpex.comoup.comruifuchemical.com
Purity Assessment: HPLC analysis, often using a reversed-phase column (e.g., C18), can effectively separate the target compound from starting materials, byproducts, and degradation products. oup.comresearchgate.net The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. Purity levels of ≥97% to ≥99% are commonly reported for commercial samples. sigmaaldrich.comruifuchems.comchemimpex.comruifuchemical.com
Quantitative Analysis: When used with a suitable detector (e.g., UV detector set at the λmax of the compound) and a calibrated standard, HPLC can accurately quantify the concentration of this compound in a sample.
| HPLC Purity Data for this compound Analogs | |
| Compound | Reported Purity (HPLC) |
| 6-Chloropurine riboside | ≥98.0% sigmaaldrich.com |
| 2-Amino-6-Chloropurine Riboside | ≥99.0% ruifuchems.comruifuchemical.com |
| 2-Amino-6-Chloropurine Riboside | ≥97% chemimpex.com |
Mass Spectrometry Applications in Metabolomics and Proteomics Research
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and for studying its interactions in biological systems. cuanschutz.eduumn.eduvib.becuanschutz.edu
Molecular Weight and Formula Confirmation: High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₁₀H₁₁ClN₄O₄) of this compound. nih.govchemicalbook.com
Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion of this compound is fragmented, and the resulting fragment ions provide structural information. chemguide.co.uklibretexts.orglibretexts.org Characteristic fragmentation patterns, such as the loss of the ribose sugar or cleavage of the purine ring, can be used for unambiguous identification.
Metabolomics and Proteomics: In metabolomics, MS is used to detect and quantify this compound and its metabolites in biological samples, providing insights into its metabolic fate. nih.gov In proteomics, MS-based approaches can be employed to study the interactions of this compound with proteins, helping to identify potential protein targets. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Ligand-Protein Complexes
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. proteopedia.org
Absolute Stereochemistry: This technique can unambiguously determine the absolute stereochemistry of the chiral centers in the ribose sugar of this compound. This is crucial for understanding its biological activity, as different stereoisomers can have vastly different effects.
Ligand-Protein Complexes: X-ray crystallography is instrumental in structural biology for visualizing the binding of ligands to their protein targets at atomic resolution. nih.govfrontiersin.orgnih.gov By co-crystallizing this compound with a target protein, researchers can obtain a detailed picture of the interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding. This information is invaluable for structure-based drug design. While specific crystal structures of this compound in complex with proteins may not be widely available in public databases, the technique remains a key approach in studying such interactions.
Bioanalytical Techniques for Detection in Biological Matrices (Preclinical Research)
The detection and quantification of this compound in biological matrices such as plasma, urine, and tissue samples are essential in preclinical research to understand its pharmacokinetics and metabolism. nih.govmdpi.commdpi.com
Sample Preparation: A critical first step in bioanalysis is the extraction of the analyte from the complex biological matrix. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed to remove interfering substances.
LC-MS/MS: The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in biological fluids. The chromatographic separation resolves this compound from other components, and the mass spectrometer provides highly specific detection and quantification, even at very low concentrations.
Derivatives, Analogues, and Advanced Research Constructs
Nucleotide and Oligonucleotide Derivatives
The ability to phosphorylate 6-chloropurine (B14466) ribonucleoside and incorporate it into oligonucleotides has expanded its utility in biochemical and molecular biology studies.
Phosphorylation and Polyphosphorylation Studies
6-Chloropurine ribonucleoside can be phosphorylated to its 5'-monophosphate form, this compound 5'-phosphate nih.gov. This nucleotide analogue is a substrate for various enzymes and serves as a precursor for the synthesis of other purine (B94841) nucleotides. The presence of the chlorine atom at the C6 position allows for further chemical modifications at the nucleotide level, providing access to a range of nucleotide analogues with diverse biological activities.
Site-Specific Incorporation into Oligonucleotides
The site-specific incorporation of this compound into oligonucleotides is a valuable tool for studying nucleic acid structure and function. This is typically achieved through solid-phase synthesis, where a protected phosphoramidite derivative of this compound is used as a building block wikipedia.orgbiotage.combiosearchtech.comatdbio.comumich.edu. Once incorporated, the 6-chloro group can serve as a reactive site for post-synthetic modifications, allowing for the introduction of various functional groups, such as fluorescent labels or cross-linking agents, at specific positions within the oligonucleotide chain.
A common strategy involves the use of precursor oligoribonucleotides carrying a 2-methylthio-6-chloropurine riboside residue for the synthesis of oligoribonucleotides containing 2-methylthio-N6-alkyladenosines nih.gov. This post-synthetic modification approach highlights the utility of the 6-chloro-purine scaffold in generating diverse oligonucleotide libraries.
Structurally Modified Analogues
Modifications to the purine base and the sugar moiety of this compound have been extensively explored to develop analogues with tailored biological properties and to investigate structure-activity relationships.
C6-Substituted Purine Nucleosides and Structure-Activity Relationships (SAR)
The chlorine atom at the C6 position of this compound is readily displaced by various nucleophiles, making it an excellent starting material for the synthesis of a wide range of C6-substituted purine nucleosides. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with arylboronic acids, have been effectively employed to introduce aryl, hetaryl, and benzyl groups at the C6 position cas.cz.
Structure-activity relationship (SAR) studies on these C6-substituted analogues have revealed that the nature and steric bulk of the substituent significantly influence their biological activity. For instance, in a series of 6-arylpurine ribonucleosides, those with a phenyl group bearing a halogen, alkoxy, or methylsulfanyl substituent in the para-position exhibited considerable cytostatic activity cas.cz. Similarly, some 6-hetaryl and 6-benzylpurine ribonucleosides also showed significant cytostatic effects cas.cz. More recent advancements have utilized photoredox and nickel-catalyzed cross-electrophile coupling to directly couple a wide range of primary and secondary alkyl bromides to the C6 position of unprotected purine nucleosides nih.gov.
| C6-Substituent | Synthesis Method | Observed Biological Activity |
| Aryl groups (e.g., 4-substituted phenyl) | Pd-catalyzed cross-coupling with arylboronic acids | Cytostatic activity cas.cz |
| Hetaryl groups | Pd-catalyzed cross-coupling with hetarylzinc halides or hetarylstannanes | Cytostatic activity cas.cz |
| Benzyl groups | Pd-catalyzed cross-coupling with benzylzinc halides | Cytostatic activity cas.cz |
| Primary and secondary alkyl groups | Photoredox/nickel dual catalytic cross-coupling with alkyl bromides | Not specified nih.gov |
| Chiral amino acid amides | Enzymatic synthesis via transglycosylation | Antiproliferative activity mdpi.com |
N6-Substituted and N9-Substituted Derivatives
The reactivity of the C6-chloro group also allows for the synthesis of N6-substituted adenosine (B11128) analogues through reactions with various amines. This approach has been used to prepare a variety of N6-alkyladenosines, which are common modified nucleosides found in tRNA nih.gov. The synthesis often proceeds via a 6-methylthiopurine riboside intermediate, which is then converted to the desired N6-alkyladenosine derivative nih.gov.
While N9-substitution is less common starting directly from this compound due to the pre-existing ribose group at this position, studies on related purine derivatives show that N9-alkylation is a key strategy for modifying cytokinin activity, often carried out on the 6-chloropurine base before glycosylation.
Sugar Moiety Modifications (e.g., 2'-Deoxy, 3'-Fluoro, Arabinose Analogues)
Modifications to the ribose sugar of this compound have been investigated to alter its conformational properties and metabolic stability. The synthesis of 2'-deoxy analogues, such as 2-chloro-2'-deoxyadenosine (Cladribine), often involves the glycosylation of a modified purine base with a deoxyribose derivative openaccesspub.org. However, methods for the direct deoxygenation of ribonucleosides can also be employed.
Arabinose analogues, where the stereochemistry at the 2'-position is inverted relative to ribose, represent another important class of modified nucleosides. Enzymatic synthesis using nucleoside phosphorylases can be employed to produce purine arabinosides from the corresponding ribosides mdpi.com. For example, 2-chloropurine ribosides with chiral amino acid amides at the C6 position have been converted to their arabinose counterparts mdpi.com. These sugar modifications can have a profound impact on the biological activity of the resulting nucleoside analogues.
| Sugar Modification | Synthetic Approach | Significance |
| 2'-Deoxy | Glycosylation of 2,6-dichloropurine with a 2'-deoxyribose derivative openaccesspub.org | Leads to important therapeutic agents like Cladribine. |
| Arabinose | Enzymatic transglycosylation from the corresponding ribonucleoside mdpi.com | Can alter biological activity and resistance to enzymatic degradation. |
| Branched-chain sugar (e.g., 6'-deoxy-3'-C-methyl-allopyranosyl) | Fusion method condensation of a modified sugar with 6-chloropurine cdnsciencepub.com | Creates novel nucleoside structures with unique conformational properties. |
Conjugation Strategies for Research Probes and Targeted Delivery (Theoretical/Preclinical)
Conjugating this compound with various chemical moieties is a key preclinical strategy to develop research tools and improve its delivery to target cells.
Photoaffinity Labels: These are powerful tools for identifying and characterizing ligand-binding sites on proteins nih.gov. A photoaffinity label based on this compound would theoretically involve incorporating a photoreactive group, such as an azido (-N₃) group, into the molecule. For example, an 8-azido derivative of this compound could be synthesized, analogous to 8-azidoadenine which has been used to label purine-binding proteins nih.gov. Upon exposure to UV light, the azido group would form a highly reactive nitrene intermediate, which could then form a covalent bond with amino acid residues in the binding pocket of a target protein, allowing for its identification and characterization nih.govnih.gov.
Fluorescent Probes: Fluorescent probes are essential for visualizing molecular processes in living systems. A fluorescent probe derived from this compound could be designed based on a "turn-on" mechanism. For instance, a fluorophore could be attached to the C6 position of the purine ring via a linker that quenches its fluorescence. The highly reactive C6-Cl bond could then serve as a trigger. Reaction with a specific biological nucleophile, such as a cysteine residue in a target protein, would displace the fluorophore-quencher conjugate, releasing the free fluorophore and causing a detectable increase in fluorescence. This strategy has been successfully applied in developing probes for related purine antimetabolites like 6-mercaptopurine (B1684380) (6-MP), where fluorescent sensors based on carbon quantum dots have been designed for its detection nih.govresearchgate.net.
The hydrophilic nature of this compound can limit its ability to cross cellular membranes. Prodrug strategies aim to overcome this by masking the polar hydroxyl groups of the ribose moiety with lipophilic groups, which are later cleaved inside the cell to release the active compound mdpi.com.
A common preclinical approach is the synthesis of ester prodrugs. The 2′, 3′, and 5′-hydroxyl groups of the ribose can be acylated to form esters, increasing lipophilicity and facilitating passive diffusion across the cell membrane. Once inside the cell, endogenous esterases would hydrolyze the ester bonds to regenerate the parent nucleoside.
Another advanced strategy is the development of phosphoramidate prodrugs, such as those used for antiviral nucleoside analogues acs.org. In this approach, a phosphoramidate moiety is attached to the 5′-hydroxyl group. These prodrugs are designed to bypass the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analogues, thereby enhancing their potency acs.org. Azathiopurine, a well-known prodrug of 6-mercaptopurine, serves as a clinical example of how modifying the purine base can be used for targeted release and improved therapeutic profiles researchgate.netnih.gov. These established principles form the preclinical rationale for designing similar prodrugs of this compound to improve its cellular delivery and subsequent biological activity.
Table 2: Theoretical Conjugation Strategies for this compound
| Strategy | Attached Moiety | Preclinical Rationale | Potential Application |
|---|---|---|---|
| Photoaffinity Label | Photoreactive group (e.g., 8-azido) nih.gov. | To create a molecule that binds to a target and forms a covalent bond upon photoactivation. | Irreversible labeling and identification of unknown protein targets or binding sites nih.gov. |
| Fluorescent Probe | Quenched fluorophore at the C6 position nih.govresearchgate.net. | To design a sensor that becomes fluorescent only after reacting with a specific biological molecule. | Real-time imaging and quantification of target engagement or enzymatic activity in cells. |
| Lipophilic Prodrug | Acyl groups on ribose hydroxyls. | To increase lipophilicity, thereby enhancing passive diffusion across cell membranes. | Improved oral bioavailability and cellular uptake. |
| Phosphoramidate Prodrug | Phosphoramidate group at the 5'-hydroxyl position acs.org. | To bypass the initial phosphorylation step and deliver the monophosphate form directly into the cell. | Enhanced activation and potency, potentially overcoming resistance mechanisms. |
Nanoparticle Encapsulation and Advanced Delivery Systems in Experimental Models
In preclinical research, encapsulating purine nucleoside analogues into nanoparticles is a widely explored strategy to enhance their therapeutic potential by improving solubility, stability, and biodistribution, while reducing systemic toxicity nih.govrsc.org.
Polymeric Nanoparticles: Various biodegradable polymers, such as chitosan and poly lactic-co-glycolic acid (PLGA), have been used to encapsulate purine analogues nih.gov. For example, cladribine, a chlorinated purine analogue, has been successfully encapsulated in chitosan nanoparticles nih.gov. These systems can augment the antiproliferative effects of the drug and can be modified with targeting ligands to direct the drug to specific tissues, such as the liver nih.gov. Polymeric nanogels have also been developed to carry the active 5'-triphosphate forms of nucleoside analogues, protecting them from degradation in circulation and delivering them directly into target cells nih.gov.
Liposomal Delivery: Liposomes are vesicular structures made of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs mdpi.comresearchgate.net. Liposomal formulations of nucleoside analogues like cytarabine are already in clinical use, demonstrating the success of this approach in improving pharmacokinetic profiles rsc.org. In experimental models, liposomes are used to protect the encapsulated drug from rapid degradation and clearance, increase circulation time, and achieve passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect researchgate.net.
Other Advanced Systems: Gold nanoparticles (AuNPs) have also been investigated as carriers for purine antimetabolites. Studies have shown that 6-mercaptopurine can be used to coat and stabilize AuNPs researchgate.net. Such nano-conjugates have been reported to enhance the anti-leukemic action of 6-mercaptopurine in cell line models, suggesting that the nanoparticle acts as an effective delivery vehicle researchgate.net.
While specific studies on the nanoparticle encapsulation of this compound are not widely reported, the extensive research on related purine analogues provides a strong preclinical basis for exploring these advanced delivery systems to improve its efficacy and safety in experimental models.
Table 3: Nanoparticle Delivery Systems for Purine Analogues in Experimental Models
| Delivery System | Composition | Encapsulated Drug Example | Key Findings in Experimental Models |
|---|---|---|---|
| Polymeric Nanoparticles | Chitosan, PLGA nih.gov. | Cladribine, 6-Mercaptopurine nih.gov. | Reduced drug toxicity; potential for targeted delivery to specific organs; prolonged lifespan in animal models of leukemia nih.gov. |
| Liposomes | Phospholipid bilayers (e.g., DPPC, EggPC) rsc.orgresearchgate.net. | Cytarabine, Methotrexate rsc.orgnih.gov. | Improved pharmacokinetic profile; enhanced drug accumulation in tumor tissue via EPR effect; reduced systemic side effects researchgate.net. |
| Gold Nanoparticles (AuNPs) | Gold core with a drug monolayer researchgate.net. | 6-Mercaptopurine researchgate.net. | Enhanced anti-leukemic activity in vitro, allowing for lower effective drug concentrations researchgate.net. |
| Polymeric Nanogels | Crosslinked polyethyleneimine (PEI) and polyethylene glycol (PEG) nih.gov. | 2'-Fluoroadenine arabinoside-5'-triphosphate nih.gov. | Can deliver the active triphosphate form of nucleoside analogues directly into cells, bypassing metabolic activation steps nih.gov. |
Future Research Directions and Translational Potential
Identification of Novel Molecular Targets and Pathways
A primary avenue of future research lies in the identification and validation of novel molecular targets for 6-chloropurine (B14466) ribonucleoside and its derivatives. While its role as a building block for established drugs is well-documented, a deeper understanding of its direct interactions with cellular machinery is emerging.
Recent studies have highlighted the potential for the 6-chloropurine moiety to engage in covalent interactions with target enzymes, a mechanism that could lead to potent and irreversible inhibition. nih.gov This electrophilic nature of the 6-chloro group suggests that it may target nucleophilic residues within the active sites of various enzymes, opening up possibilities for novel drug design. nih.gov One area of significant interest is its potential antiviral activity. For instance, analogues of 6-chloropurine have been investigated for their efficacy against SARS-CoV, with the presumption that the 6-chloropurine component plays a crucial role in the antiviral effect, possibly by inhibiting viral enzymes. nih.govnih.gov
Beyond its antiviral potential, research into derivatives of 6-chloropurine has pointed towards other intriguing molecular targets. For example, a study on 9-norbornyl-6-chloropurine, a carbocyclic analogue, revealed that its antileukemic activity is linked to the depletion of cellular glutathione (B108866) (GSH) and the inhibition of GSH-dependent enzymes. nih.gov This suggests that the purine (B94841) analogue may induce cellular stress and disrupt redox homeostasis in cancer cells, representing a novel therapeutic strategy. nih.gov Furthermore, the phosphorylated form of 6-chloropurine ribonucleoside, this compound 5'-phosphate, has been shown to interact with IMP dehydrogenase, a key enzyme in the purine biosynthesis pathway, indicating another potential target for therapeutic intervention. nih.gov
Future investigations will likely employ advanced proteomics and chemoproteomics techniques to systematically identify the cellular binding partners of this compound. This will not only elucidate its mechanisms of action but also uncover novel therapeutic targets and pathways that can be exploited for the treatment of a range of diseases, from viral infections to cancer.
Advancements in Synthetic Biology for Enhanced Production and Diversification
The chemical synthesis of this compound and its analogues can be a multi-step and challenging process. rsc.org Recent advancements in synthetic biology, particularly in the realm of enzymatic synthesis, offer promising alternatives for more efficient and sustainable production, as well as for the generation of diverse libraries of novel analogues. rsc.orgnih.gov
Biocatalysis, utilizing isolated enzymes or whole-cell systems, is emerging as a powerful tool in nucleoside chemistry. rsc.org Enzymes such as purine nucleoside phosphorylases (PNPs) have demonstrated a relaxed substrate specificity, allowing them to catalyze the transfer of the ribose moiety to a wide range of modified purine bases. mdpi.commdpi.com This enzymatic transglycosylation approach can be harnessed to synthesize novel this compound derivatives with modifications in the purine or sugar domains, which would be difficult to achieve through traditional chemical methods. mdpi.com For example, the enzymatic synthesis of 2-chloro-6-substituted arabinonucleosides has been successfully demonstrated, showcasing the potential of this strategy for generating structural diversity. mdpi.com
Future research in this area will likely focus on:
Enzyme Engineering: Directed evolution and rational design of nucleoside-modifying enzymes to enhance their stability, activity, and substrate scope, enabling the production of a wider array of this compound analogues.
Metabolic Engineering: Engineering microbial hosts to create "cell factories" for the de novo biosynthesis of this compound and its derivatives. This would involve the introduction and optimization of biosynthetic pathways to convert simple starting materials into the desired complex nucleosides.
Chemoenzymatic Synthesis: Integrating the precision of enzymatic reactions with the versatility of chemical synthesis to create highly complex and novel nucleoside analogues with tailored properties.
These synthetic biology approaches will not only streamline the production of this compound but also provide a powerful engine for the discovery of next-generation nucleoside therapeutics with improved efficacy and specificity.
Exploration of Unexplored Biological Activities and Mechanisms
While the utility of this compound as a synthetic precursor is well-established, its own biological activity profile remains largely under-explored. Recent studies, however, have begun to shed light on its potential in various therapeutic areas, prompting further investigation into its unexplored biological activities and underlying mechanisms.
A significant area of emerging interest is its antiviral activity. Several studies have demonstrated that this compound and its analogues exhibit activity against coronaviruses, including SARS-CoV. nih.govnih.govoup.com The exact mechanism of action is still under investigation, but it is hypothesized that the 6-chloropurine moiety may interfere with viral replication processes. nih.gov This has spurred further research into developing these compounds as broad-spectrum antiviral agents.
In addition to its antiviral properties, derivatives of this compound have shown promise as antiproliferative agents. It serves as a precursor for the synthesis of adenosine (B11128) derivatives that exhibit antiproliferative effects in human cancer cell lines. caymanchem.com Furthermore, N6-benzyladenosine derivatives synthesized from this compound have demonstrated antiproliferative activity in a variety of cancer cells and also inhibitory activity against the parasite Toxoplasma gondii. caymanchem.com The discovery of antileukemic properties in a carbocyclic analogue of 6-chloropurine further underscores the potential of this chemical scaffold in oncology. nih.gov
Future research should systematically screen this compound and a diverse library of its derivatives against a wide range of biological targets to uncover novel activities. This could include exploring its potential as an:
Immunomodulatory agent: Investigating its effects on immune cell function and signaling pathways.
Anti-inflammatory compound: Assessing its ability to modulate inflammatory responses.
Neuroprotective agent: Evaluating its potential in models of neurodegenerative diseases.
A comprehensive exploration of the biological activities of this compound will undoubtedly expand its therapeutic potential beyond its current applications.
Integration with Systems Biology and Computational Approaches
The integration of systems biology and computational approaches is set to revolutionize the discovery and development of new drugs based on the this compound scaffold. In silico methods such as molecular docking and molecular dynamics simulations can provide valuable insights into the interactions of these compounds with their biological targets at an atomic level, thereby guiding the rational design of more potent and selective analogues.
Molecular docking studies have already been employed to investigate the binding of nucleoside analogues to viral proteins, such as the main protease of SARS-CoV-2. ejmo.orgphyschemres.org These computational models can predict the binding affinity and identify key interactions between the ligand and the protein's active site, which can then be used to prioritize compounds for synthesis and biological testing. ejmo.org For instance, molecular modeling has been used to study N6-benzyladenosine analogues derived from this compound as potential anti-toxoplasma agents. caymanchem.com
Future computational research will likely involve:
Virtual Screening: High-throughput virtual screening of large compound libraries against various biological targets to identify novel hits based on the this compound framework.
Pharmacophore Modeling: Developing pharmacophore models that define the essential structural features required for biological activity, which can then be used to design new molecules with improved properties.
ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to identify candidates with favorable drug-like profiles early in the development process.
Systems Biology Modeling: Integrating experimental data with computational models of biological networks to understand the systems-level effects of this compound and its derivatives on cellular pathways and to identify potential biomarkers of response.
By combining the power of computational modeling with experimental validation, researchers can accelerate the discovery and optimization of next-generation therapeutics derived from this compound.
Development of Next-Generation Analogues with Improved Preclinical Profiles
Building on the foundation of its versatile chemistry and emerging biological activities, a key future direction is the development of next-generation analogues of this compound with improved preclinical profiles. This involves a strategic approach to medicinal chemistry, focusing on enhancing potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.
Researchers have already made significant strides in this area by synthesizing and evaluating a variety of derivatives. For example, a series of 6-hetarylpurine ribonucleosides were prepared and showed promising anti-HCV and cytostatic activity. acs.org Similarly, the synthesis of nucleoside analogues with 6-chloropurine as the nucleobase has yielded compounds with anti-SARS-CoV activity comparable to that of known antiviral agents like ribavirin. nih.govnih.gov
The table below summarizes some of the key findings from studies on next-generation analogues of this compound.
| Analogue Class | Target/Activity | Key Findings | Reference(s) |
| 6-Hetarylpurine Ribonucleosides | Anti-HCV, Cytostatic | Pyrrol-3-yl and 2-furyl derivatives showed potent anti-HCV activity. | acs.org |
| Anti-SARS-CoV Analogues | SARS-CoV | Certain analogues exhibited antiviral activity comparable to mizoribine (B1677216) and ribavirin. | nih.govnih.gov |
| N6-Benzyladenosine Derivatives | Antiproliferative, Anti-Toxoplasma gondii | Showed activity against various cancer cells and inhibited T. gondii replication. | caymanchem.com |
| 9-Norbornyl-6-chloropurine | Antileukemic | Induced glutathione depletion in tumor cells. | nih.gov |
Future efforts in this domain will focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity and to optimize its therapeutic properties.
Prodrug Strategies: Designing prodrugs of this compound and its active metabolites to improve their oral bioavailability, cellular uptake, and target-site delivery.
Targeted Delivery: Conjugating this compound analogues to targeting moieties, such as antibodies or peptides, to enhance their delivery to specific cells or tissues, thereby increasing efficacy and reducing systemic toxicity.
The continued development of novel analogues with superior preclinical profiles will be crucial for translating the therapeutic potential of this compound from the laboratory to the clinic.
Q & A
Q. Table 1. Kinetic Parameters of IMPDH Inhibitors
Q. Table 2. pH-Dependent Inhibition of UCA Synthase by 6-Chloropurine
| pH | Max Inhibition (%) | Time to Max Inhibition (h) |
|---|---|---|
| 6.8 | 40 | 1 |
| 7.3 | 70 | 1 |
Contradictions and Resolutions
- Polymerization vs. Hydrolysis : shows polymerization dominates at high substrate concentrations, whereas low concentrations favor hydrolysis. Researchers must optimize substrate dilution (<0.1 M) and monitor reaction progress via UV spectroscopy to avoid unintended side products .
- Enzyme Activation vs. Inhibition : highlights the triphosphate’s dual role. Use orthogonal assays (e.g., GTPase vs. transcarbamylase activity) to disentangle context-dependent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
